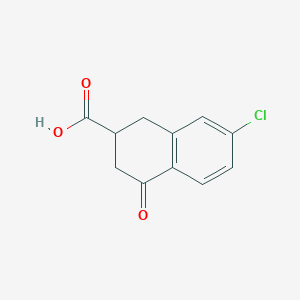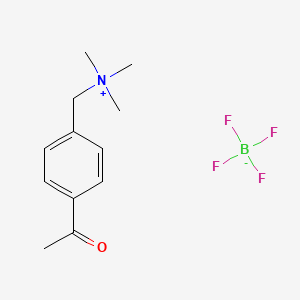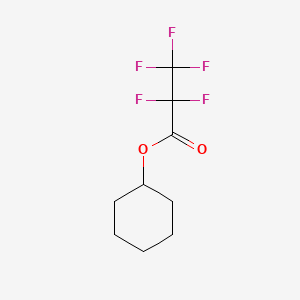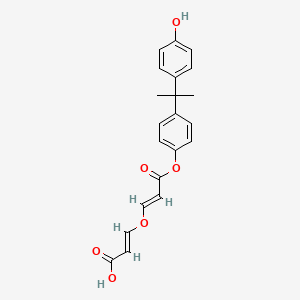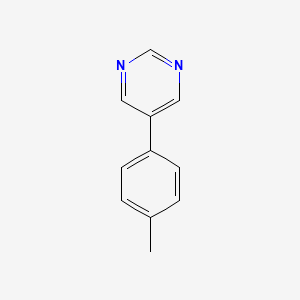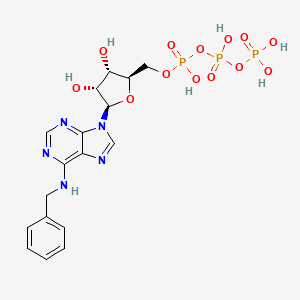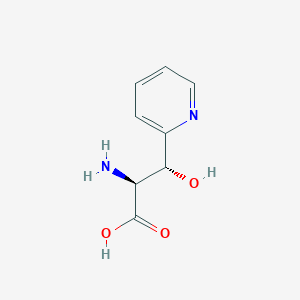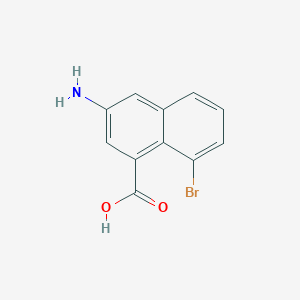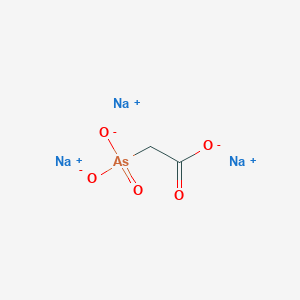
Sodium 2-arsonatoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-arsonatoacetate is an organoarsenic compound with the chemical formula C2H4AsNaO4
準備方法
Synthetic Routes and Reaction Conditions
Sodium 2-arsonatoacetate can be synthesized through the reaction of arsenic acid with sodium acetate under controlled conditions. The reaction typically involves the following steps:
- Dissolving arsenic acid in water.
- Adding sodium acetate to the solution.
- Heating the mixture to facilitate the reaction.
- Isolating the product through crystallization or precipitation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification techniques. The process generally includes:
- Mixing arsenic acid and sodium acetate in a reactor.
- Controlling the temperature and pH to optimize the reaction yield.
- Using filtration and crystallization methods to purify the final product.
化学反応の分析
Types of Reactions
Sodium 2-arsonatoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: It can participate in substitution reactions where the arsenic atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted organoarsenic compounds.
科学的研究の応用
Sodium 2-arsonatoacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of sodium 2-arsonatoacetate involves its interaction with various molecular targets and pathways. It can bind to proteins and enzymes, inhibiting their activity. The compound’s effects are mediated through its ability to interfere with cellular processes, leading to changes in cell function and viability.
類似化合物との比較
Similar Compounds
Sodium arsenate: Similar in structure but differs in its oxidation state and reactivity.
Sodium arsenite: Another arsenic compound with distinct chemical properties and applications.
Sodium methylarsonate: A methylated derivative with unique biological activities.
Uniqueness
Sodium 2-arsonatoacetate stands out due to its specific chemical structure, which allows it to participate in a variety of reactions and applications. Its unique combination of properties makes it a valuable compound in both research and industrial contexts.
特性
分子式 |
C2H2AsNa3O5 |
|---|---|
分子量 |
249.93 g/mol |
IUPAC名 |
trisodium;2-arsonatoacetate |
InChI |
InChI=1S/C2H5AsO5.3Na/c4-2(5)1-3(6,7)8;;;/h1H2,(H,4,5)(H2,6,7,8);;;/q;3*+1/p-3 |
InChIキー |
FXLDTIDAEJIGOF-UHFFFAOYSA-K |
正規SMILES |
C(C(=O)[O-])[As](=O)([O-])[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




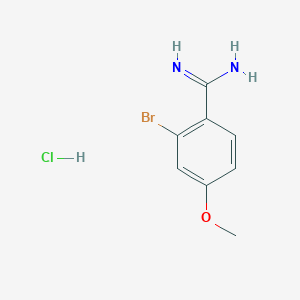
![7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12844647.png)
